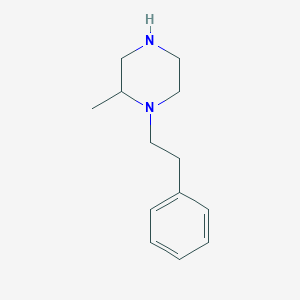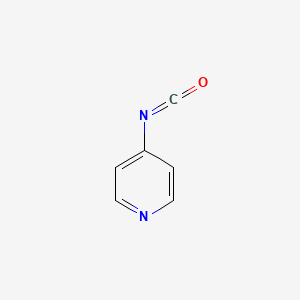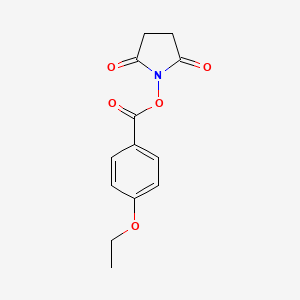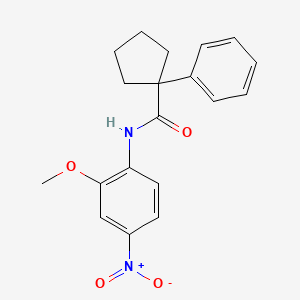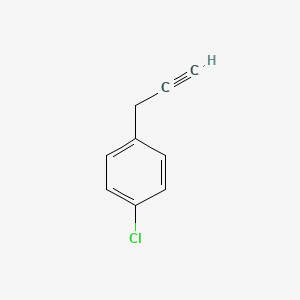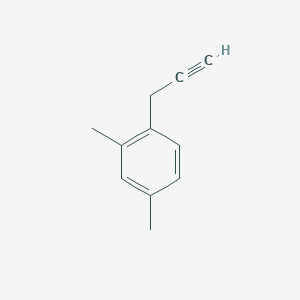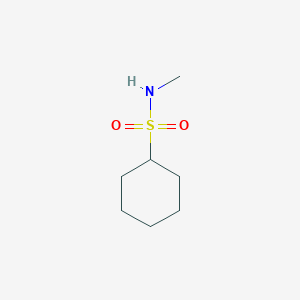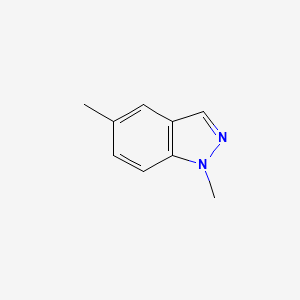
1,5-Dimethyl-1H-indazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Association and Chirality Studies
1H-indazoles, such as 1,5-Dimethyl-1H-indazole, are significant for studying molecular associations and the spontaneous resolution of chiral compounds. Their ability to crystallize in different forms (dimers, trimers, or catemers) depending on their structure and phase highlights their complexity and utility in experimental structural analysis. A combination of vibrational spectroscopic techniques and quantum chemical calculations has been employed to understand these phenomena (Moreno et al., 2013).
Pharmaceutical Synthesis
1,5-Dimethyl-1H-indazole is relevant in pharmaceutical chemistry, particularly in synthesizing 3,5,7-trisubstituted 1H-indazoles. These derivatives have been identified as potent inhibitors of specific enzymes, such as IKK2, crucial in drug development. The chemical methodologies developed for these syntheses are efficient and scalable, indicating their practical significance in the pharmaceutical industry (Lin et al., 2008).
Study of Mesomeric Betaines
1,5-Dimethyl-1H-indazole derivatives have been investigated for their role as pseudo-cross-conjugated mesomeric betaines (PCCMB), which are important in organic and medicinal chemistry. These compounds, upon heating, generate intermediary N-heterocyclic carbenes that can be utilized in further chemical reactions, demonstrating their versatility in synthetic chemistry (Schmidt et al., 2006).
Antitumor and Antimicrobial Applications
Indazole derivatives, including 1,5-Dimethyl-1H-indazole, show promising biological and pharmacological applications, particularly in anti-tumor and anti-microbial treatments. Their incorporation into different molecular frameworks has led to the development of compounds with significant anti-hypertensive, anti-cancer, anti-bacterial, and anti-depressant properties. This wide range of biological activities underlines their potential in the development of new therapeutics (Gaikwad et al., 2015).
Novel Chemical Structures and Reactions
Research into 1H-indazoles has led to the discovery of novel chemical structures and reaction mechanisms. For example, the study of ruthenium(II)-mediated coupling reactions involving 1H-indazole has contributed to the understanding of complex chemical processes and the development of new compounds with potential applications in various fields (Reisner et al., 2005).
Propriétés
IUPAC Name |
1,5-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-10-11(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLPQEIDYXVIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



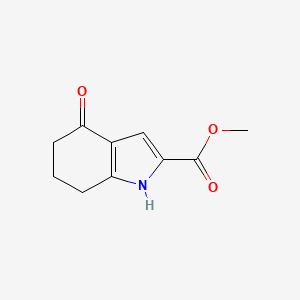
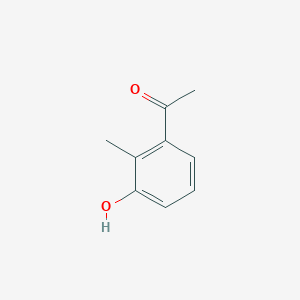
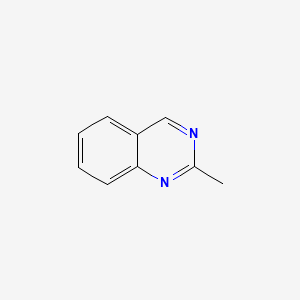
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
